A Technical Guide to the Determination of the Absolute Configuration of (S)-1-p-Tolylbut-3-en-1-amine
A Technical Guide to the Determination of the Absolute Configuration of (S)-1-p-Tolylbut-3-en-1-amine
This guide provides an in-depth exploration of the methodologies employed to unequivocally determine the absolute configuration of the chiral homoallylic amine, (S)-1-p-Tolylbut-3-en-1-amine. Chiral amines are pivotal building blocks in modern drug discovery and development, where the stereochemistry of a molecule can profoundly influence its pharmacological and toxicological profile.[1] Therefore, the unambiguous assignment of the absolute configuration of stereogenic centers is a critical aspect of chemical synthesis and drug development.[2]
This document is intended for researchers, scientists, and drug development professionals, offering both theoretical underpinnings and practical, field-proven insights into the experimental workflows for stereochemical elucidation.
Introduction to (S)-1-p-Tolylbut-3-en-1-amine and the Imperative of Stereochemical Integrity
(S)-1-p-Tolylbut-3-en-1-amine belongs to the class of homoallylic amines, which are valuable intermediates in the synthesis of a variety of nitrogen-containing compounds.[3][4] The molecule possesses a single stereocenter at the carbon atom bearing the amino group and the p-tolyl substituent. The "S" designation refers to the specific three-dimensional arrangement of the groups around this chiral center, as defined by the Cahn-Ingold-Prelog priority rules.
The biological activity of chiral molecules is often dictated by their stereochemistry, as enantiomers can interact differently with chiral biological targets such as enzymes and receptors. Consequently, regulatory bodies worldwide mandate the stereochemical purity and absolute configuration of chiral drug substances. This necessitates the use of robust and reliable analytical techniques for stereochemical assignment.
Methodologies for Absolute Configuration Determination
A variety of powerful techniques are available for the determination of the absolute configuration of chiral molecules.[5][6][7][8] For a primary amine like (S)-1-p-Tolylbut-3-en-1-amine, the most common and reliable methods include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Utilizing chiral derivatizing agents, most notably Mosher's acid, to create diastereomers with distinguishable NMR spectra.
-
Vibrational Circular Dichroism (VCD): A chiroptical technique that measures the differential absorption of left and right circularly polarized infrared light, providing a unique spectroscopic fingerprint of a chiral molecule's absolute configuration.[9][10][11][12][13]
-
X-ray Crystallography: The unequivocal determination of the three-dimensional structure of a molecule in the solid state, provided a suitable single crystal can be obtained.[7][8]
The following sections will provide a detailed, step-by-step examination of the application of these techniques to (S)-1-p-Tolylbut-3-en-1-amine.
Experimental Workflow: A Hypothetical Case Study
To illustrate the practical application of these methodologies, we will outline a hypothetical, yet scientifically rigorous, workflow for a researcher tasked with confirming the "S" configuration of an enantiomerically enriched sample of 1-p-tolylbut-3-en-1-amine.
Synthesis and Purification
The initial step involves the synthesis of enantiomerically enriched 1-p-tolylbut-3-en-1-amine. Numerous methods for the asymmetric synthesis of homoallylic amines have been reported, often employing chiral catalysts or auxiliaries.[2][3][14][15][16][17] For the purpose of this guide, we will assume the synthesis has been completed and the product purified by column chromatography.
Method 1: Mosher's Amide Analysis by ¹H NMR Spectroscopy
Mosher's method is a well-established NMR technique for determining the absolute configuration of chiral alcohols and primary amines.[6][18][19] The underlying principle involves the reaction of the chiral amine with the two enantiomers of a chiral derivatizing agent, α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA, or Mosher's acid), to form a pair of diastereomeric amides. The anisotropic effect of the phenyl ring in the MTPA moiety causes differential shielding of the protons in the vicinity of the stereocenter in the two diastereomers. By analyzing the differences in the chemical shifts (Δδ) of these protons, the absolute configuration of the amine can be deduced.
Experimental Protocol: Synthesis of Mosher's Amides
-
Preparation of (R)-MTPA Amide: In a clean, dry NMR tube, dissolve approximately 5 mg of the enantiomerically enriched 1-p-tolylbut-3-en-1-amine in 0.5 mL of anhydrous deuterated chloroform (CDCl₃). Add a slight molar excess (approximately 1.1 equivalents) of (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride). Add one equivalent of a non-chiral base, such as pyridine or triethylamine, to scavenge the HCl byproduct. Cap the NMR tube and allow the reaction to proceed at room temperature for 2-6 hours until the reaction is complete, as monitored by TLC or ¹H NMR.
-
Preparation of (S)-MTPA Amide: In a separate, clean, dry NMR tube, repeat the procedure from step 1 using (S)-(+)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-Mosher's acid chloride).
-
NMR Analysis: Acquire ¹H NMR spectra for both the (R)- and (S)-MTPA amide samples.
Data Analysis and Interpretation
The key to Mosher's analysis is the systematic comparison of the chemical shifts of the protons on either side of the newly formed amide bond. For our target molecule, we would focus on the protons of the butenyl group and the p-tolyl group.
A model of the expected conformations of the (R)- and (S)-MTPA amides of (S)-1-p-tolylbut-3-en-1-amine is shown below. In the preferred conformation, the bulky trifluoromethyl group, the carbonyl group, and the methoxy group of the MTPA moiety align in a plane. The phenyl group of the MTPA is then positioned to shield one side of the amine.
| Proton Assignment | Hypothetical δ (S)-MTPA Amide (ppm) | Hypothetical δ (R)-MTPA Amide (ppm) | Δδ (δS - δR) |
| H-2', H-6' (Tolyl) | 7.15 | 7.25 | -0.10 |
| H-3', H-5' (Tolyl) | 7.05 | 7.00 | +0.05 |
| CH₃ (Tolyl) | 2.30 | 2.35 | -0.05 |
| H-2 | 2.50 | 2.40 | +0.10 |
| H-3 | 5.80 | 5.75 | +0.05 |
| H-4a | 5.15 | 5.10 | +0.05 |
| H-4b | 5.20 | 5.18 | +0.02 |
Table 1: Hypothetical ¹H NMR Data for Mosher's Amides of (S)-1-p-Tolylbut-3-en-1-amine
A negative value for Δδ (δS - δR) for the protons on one side of the stereocenter and a positive value for those on the other side is indicative of the absolute configuration. Based on the established model for Mosher's amides, the data in Table 1 would be consistent with the (S) configuration of the amine.
Caption: Workflow for Mosher's Amide Analysis.
Method 2: Vibrational Circular Dichroism (VCD) Spectroscopy
VCD spectroscopy is a powerful, non-destructive technique for determining the absolute configuration of chiral molecules in solution.[10][12] It measures the difference in the absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting VCD spectrum is exquisitely sensitive to the molecule's three-dimensional structure, including its absolute configuration. By comparing the experimentally measured VCD spectrum to the spectrum predicted by quantum chemical calculations for a specific enantiomer, the absolute configuration can be unambiguously assigned.[11][19]
Experimental and Computational Protocol
-
Experimental VCD Spectrum: Dissolve the enantiomerically enriched 1-p-tolylbut-3-en-1-amine in a suitable solvent (e.g., CDCl₃) at a concentration of approximately 0.1 M. Record the VCD and infrared (IR) spectra in the mid-IR region (typically 2000-1000 cm⁻¹).
-
Computational Modeling:
-
Perform a conformational search for the (S)-enantiomer of 1-p-tolylbut-3-en-1-amine using a molecular mechanics force field.
-
Optimize the geometries of the low-energy conformers using Density Functional Theory (DFT) at a suitable level of theory (e.g., B3LYP/6-31G(d)).
-
Calculate the vibrational frequencies, IR intensities, and VCD intensities for each optimized conformer.
-
Generate a Boltzmann-averaged calculated IR and VCD spectrum based on the relative energies of the conformers.
-
-
Spectral Comparison: Compare the experimental VCD spectrum with the calculated spectrum for the (S)-enantiomer. A good match between the signs and relative intensities of the major VCD bands provides strong evidence for the assigned absolute configuration.
Caption: Workflow for VCD-based absolute configuration determination.
Method 3: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography is considered the "gold standard" for determining the absolute configuration of chiral molecules.[7][8] This technique provides a precise three-dimensional map of the electron density within a crystal, allowing for the direct visualization of the arrangement of atoms in space. The determination of the absolute configuration is typically achieved through the analysis of anomalous dispersion effects, most reliably when a heavy atom is present in the structure.
Experimental Protocol
-
Crystallization: The primary challenge in this method is often the growth of a high-quality single crystal suitable for X-ray diffraction. This can be a trial-and-error process involving the screening of various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion). For an amine, it is often advantageous to form a salt with a chiral or achiral acid containing a heavy atom (e.g., hydrobromic acid) to facilitate both crystallization and the determination of the absolute configuration.
-
Data Collection and Structure Refinement: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected. The resulting data are processed to solve and refine the crystal structure.
-
Absolute Structure Determination: The absolute configuration is determined by refining the Flack parameter, which should converge to a value near zero for the correct enantiomer.
A successful crystal structure analysis would provide an unambiguous assignment of the (S) configuration to the chiral center of 1-p-tolylbut-3-en-1-amine.
Conclusion: A Self-Validating Approach
By employing a combination of these orthogonal techniques, a highly confident and self-validating assignment of the absolute configuration of (S)-1-p-tolylbut-3-en-1-amine can be achieved. The concordance of results from NMR spectroscopy, VCD, and X-ray crystallography provides the highest level of scientific rigor, ensuring the stereochemical integrity of this important chiral building block. This multi-faceted approach is a cornerstone of modern chemical research and is indispensable in the development of safe and effective chiral pharmaceuticals.
References
-
Human carnitine biosynthesis proceeds via (2S,3S)-3-hydroxy-Nε-trimethyllysine. The Royal Society of Chemistry. [Link]
- HPLC-based method for determination of absolute configuration of alpha-chiral amines. Vertex AI Search.
-
Vibrational circular dichroism spectroscopy of chiral molecules. PubMed. [Link]
-
Vibrational Circular Dichroism: A New Tool for the Solution-State Determination of the Structure and Absolute Configuration of Chiral Natural Product Molecules. ResearchGate. [Link]
-
A m-quaterphenyl probe for absolute configurational assignments of primary and secondary amines. Beilstein Journals. [Link]
-
A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides. ACS Publications. [Link]
-
Characteristic Conformation of Mosher's Amide Elucidated Using the Cambridge Structural Database. PMC. [Link]
-
Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. Frontiers. [Link]
-
Asymmetric Synthesis and Absolute Configuration Determination of an Enantioenriched Alcohol: A Discovery-Based Undergraduate Laboratory Experiment. ACS Publications. [Link]
-
Strong Non‐Reciprocal Chiroptical Properties in Thin Films of Chiral Alkylthio‐Decorated 1,4‐Phenylene/Thiophene Dyes. MDPI. [Link]
-
RECENT ADVANCES IN H NMR DETERMINATION OF ABSOLUTE CONFIGURATION VIA CHIRAL DERIVATIZING AGE. Illinois Chemistry. [Link]
-
VCD Studies on Chiral Characters of Metal Complex Oligomers. MDPI. [Link]
-
Vibrational circular dichroism (VCD). Bruker. [Link]
-
24.1: Structural, Physical, and Spectral Characteristics of Amides. Chemistry LibreTexts. [Link]
-
Vibrational circular dichroism spectroscopy of chiral molecules. Semantic Scholar. [Link]
-
Enantioselective synthesis of homoallylic amines through reactions of (pinacolato)allylborons with aryl-, heteroaryl-, alkyl-, or alkene-substituted aldimines catalyzed by chiral C1-symmetric NHC-Cu complexes. PubMed. [Link]
-
Enantioselective, Catalytic Multicomponent Synthesis of Homoallylic Amines Enabled by Hydrogen-Bonding and Dispersive Interactions. ACS Publications. [Link]
-
Synthesis of Enantiopure Benzyl Homoallylamines by Indium‐Mediated Barbier‐Type Allylation Combined with Enzymatic Kinetic Resolution: Towards the Chemoenzymatic Synthesis of N‐Containing Heterocycles. ResearchGate. [Link]
-
Asymmetric organocatalytic synthesis of chiral homoallylic amines. Beilstein Journals. [Link]
-
Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Springer. [Link]
-
1H NMR Chemical Shifts. Organic Chemistry Data. [Link]
-
Crystal structure of {(but-3-en-1-yl)bis[(pyridin-2-yl)methyl]amine-κ3 N,N - PMC. NIH. [Link]
-
Electronic Supplementary Information. The Royal Society of Chemistry. [Link]
-
Asymmetric Synthesis and Stereochemical Assignment of 12c/13c Isotopomers. ACS Publications. [Link]
-
Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. ACS Publications. [Link]
-
Structural Aspects of Pt(η3–P1C2X1C2P2)(Y) Derivative Types. MDPI. [Link]
-
Crystal structure of tris[4-(3,4-dimethoxythiophen-2-yl)phenyl]amine. PMC. [Link]
-
MTPA (Mosher) Amides of Cyclic Secondary Amines: Conformational Aspects and a Useful Method for Assignment of Amine Configuration. ACS Publications. [Link]
-
(S)-1-(p-tolyl)ethanamine. PubChem. [Link]
-
Tables For Organic Structure Analysis. University of Rochester. [Link]
-
Asymmetric Synthesis of Amines. Ellman Laboratory, Yale University. [Link]
-
(1-propyl-but-3-enyl)-p-tolyl-amine. PubChemLite. [Link]
-
Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. MDPI. [Link]
-
Applications of tert-Butanesulfinamide in the Asymmetric Synthesis of Amines. SciSpace. [Link]
-
Asymmetric Synthesis of α-Branched Amines via Rh(III)-Catalyzed C–H Bond Functionalization. PMC. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. BJOC - A m-quaterphenyl probe for absolute configurational assignments of primary and secondary amines [beilstein-journals.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. Vibrational circular dichroism spectroscopy of chiral molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. VCD - Vibrational Circular Dichroism | Bruker [bruker.com]
- 11. semanticscholar.org [semanticscholar.org]
- 12. BJOC - Chiroptical properties of 1,3-diphenylallene-anchored tetrathiafulvalene and its polymer synthesis [beilstein-journals.org]
- 13. (S)-1-(p-tolyl)ethanamine | C9H13N | CID 7015759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Page loading... [guidechem.com]
- 15. Characteristic Conformation of Mosher’s Amide Elucidated Using the Cambridge Structural Database - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chemistry.illinois.edu [chemistry.illinois.edu]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance [frontiersin.org]
- 19. homepages.abdn.ac.uk [homepages.abdn.ac.uk]
